molecular formula C8H4Cl3F3 B6317656 2-Chloro-4-trifluoromethylbenzal chloride CAS No. 85301-65-1

2-Chloro-4-trifluoromethylbenzal chloride

Cat. No.: B6317656
CAS No.: 85301-65-1
M. Wt: 263.5 g/mol
InChI Key: JRGPZGQUSSNNPY-UHFFFAOYSA-N
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Description

2-Chloro-4-trifluoromethylbenzal chloride is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-trifluoromethylbenzal chloride typically involves the chlorination of 2-Chloro-4-trifluoromethylbenzaldehyde. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-trifluoromethylbenzal chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The trifluoromethyl group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are used under basic conditions.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

    Oxidation and Reduction: Formation of carboxylic acids and alcohols.

Scientific Research Applications

2-Chloro-4-trifluoromethylbenzal chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-trifluoromethylbenzal chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group serves as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group enhances the electrophilicity of the benzene ring, facilitating electrophilic aromatic substitution. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-trifluoromethylbenzenesulfonyl chloride
  • 2-Chloro-4-trifluoromethylbenzaldehyde
  • 2-Chloro-4-trifluoromethylbenzoic acid

Uniqueness

2-Chloro-4-trifluoromethylbenzal chloride is unique due to the presence of both a chloro and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity patterns, making it valuable in specific synthetic applications where both nucleophilic and electrophilic reactivity are required.

Properties

IUPAC Name

2-chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGPZGQUSSNNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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